
N-Decyl-N,N-dimethyldodecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decyl-N,N-dimethyldodecan-1-aminium bromide is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties. It is commonly used as a disinfectant and biocide due to its effectiveness against bacteria, fungi, and viruses . This compound is also utilized in various industrial and research applications for its surface-active properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Decyl-N,N-dimethyldodecan-1-aminium bromide can be synthesized through a quaternization reaction. This involves the reaction of N-decyl-N,N-dimethyldodecan-1-amine with an alkyl halide, such as bromide, under controlled conditions . The reaction typically occurs in an organic solvent like acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Decyl-N,N-dimethyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, where it facilitates the transfer of reactants between different phases in a reaction mixture .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl halides, acids, and bases. The reactions are typically carried out under mild to moderate temperatures, and solvents like ethanol or acetonitrile are often used .
Major Products
The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, in a substitution reaction with an alkyl halide, the product would be a new quaternary ammonium compound with a different alkyl group .
Scientific Research Applications
N-Decyl-N,N-dimethyldodecan-1-aminium bromide has a wide range of scientific research applications:
Mechanism of Action
The antimicrobial activity of N-Decyl-N,N-dimethyldodecan-1-aminium bromide is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis . This compound targets a wide range of microorganisms, including bacteria, fungi, and viruses, making it an effective biocide .
Comparison with Similar Compounds
Similar Compounds
Didodecyldimethylammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.
N-Decyl-N,N-dimethyldecan-1-aminium chloride: A chloride analog with comparable uses and properties.
N-Dodecyl-N,N-dimethyldodecan-1-aminium-d25 bromide: A deuterated version used in research for its stable isotopic properties.
Uniqueness
N-Decyl-N,N-dimethyldodecan-1-aminium bromide is unique due to its specific alkyl chain length and bromide counterion, which contribute to its distinct physicochemical properties and antimicrobial efficacy. Its versatility in various applications, from industrial disinfectants to research reagents, highlights its importance in multiple fields .
Properties
CAS No. |
76476-02-3 |
|---|---|
Molecular Formula |
C24H52BrN |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
decyl-dodecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C24H52N.BrH/c1-5-7-9-11-13-15-16-18-20-22-24-25(3,4)23-21-19-17-14-12-10-8-6-2;/h5-24H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
AXYXAGRFJFVAFQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


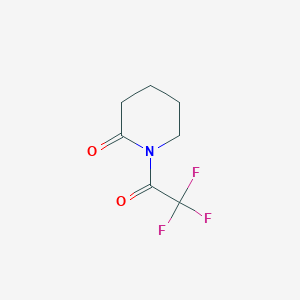



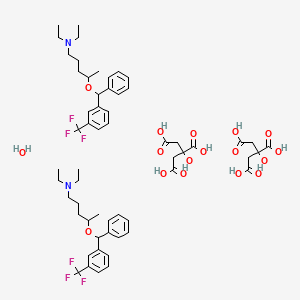
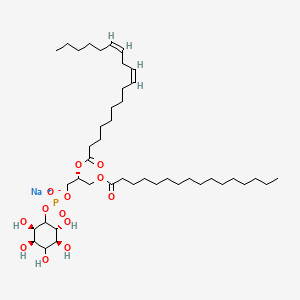


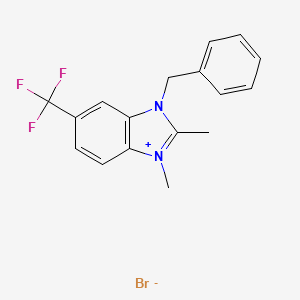
![[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride](/img/structure/B13411518.png)

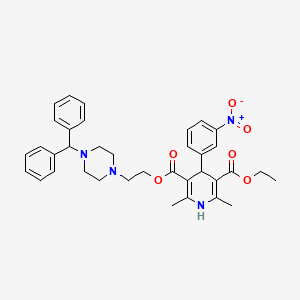
![1-Ethoxy-3-[4-(3-propan-2-ylsulfanylpropoxyamino)phenoxy]propan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B13411538.png)
![3-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-YL)-propionic acid methyl ester](/img/structure/B13411539.png)
